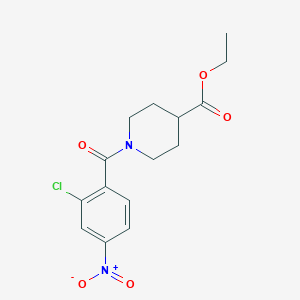
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as FMeOAmT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and has shown potential in various applications, including drug discovery and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have low toxicity in normal cells, which is an important consideration in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide is a relatively easy compound to synthesize, and it has shown significant activity against various cancer cell lines. However, its mechanism of action is not fully understood, which limits its potential applications. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide derivatives with improved solubility and potency. Another area of interest is the investigation of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide as a potential treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide as a diagnostic tool for cancer detection is also an area of potential future research.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 4-fluoroaniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential in drug discovery and medicinal chemistry. It has been found to possess significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCCVICIGVTCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)




![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)


![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)